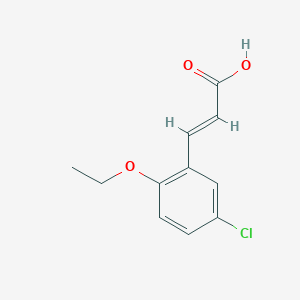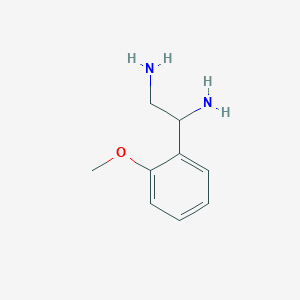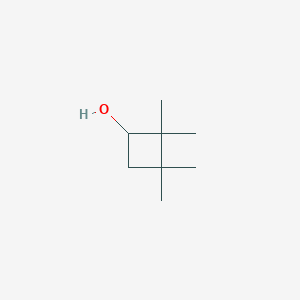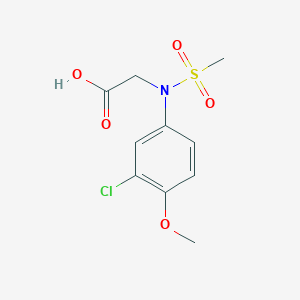
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid, also known as Clomazone, is a herbicide that is widely used in agriculture to control broadleaf and grassy weeds in crops such as soybeans, cotton, and peanuts. Clomazone belongs to the chemical family of isoxazoles and is highly effective in controlling weeds, making it an important tool for farmers to protect their crops. In
Mecanismo De Acción
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from damage caused by light and other environmental stressors. Without carotenoids, the plant becomes more susceptible to damage and eventually dies. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is absorbed by the plant through the roots and leaves and is translocated throughout the plant, providing effective control of weeds.
Biochemical and Physiological Effects:
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can cause skin and eye irritation in humans, and prolonged exposure can lead to respiratory problems. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has also been shown to have a negative impact on soil microorganisms and earthworms, which can affect soil health and fertility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is a highly effective herbicide that is widely used in agriculture. Its low toxicity to mammals and other non-target organisms makes it a safer alternative to other herbicides. However, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can have a negative impact on soil health and fertility, which can limit its use in certain farming systems. In lab experiments, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid can be used to study the impact of herbicides on plant physiology and the environment.
Direcciones Futuras
There are several future directions for research on (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid. One area of research is the development of new formulations of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid that are more effective and have a lower impact on the environment. Another area of research is the impact of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid on soil health and fertility, and how this can be mitigated through the use of cover crops and other management practices. Finally, research is needed to better understand the impact of (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid on non-target organisms, and how this can be minimized through the use of targeted application methods.
Métodos De Síntesis
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is synthesized through a multistep process that involves the reaction of 5-chloro-2-ethoxybenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reacted with methyl acrylate in the presence of a base to form the desired product, (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid.
Aplicaciones Científicas De Investigación
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has been extensively studied for its herbicidal properties and its impact on the environment. Research has shown that (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid is highly effective in controlling weeds, especially in soybean crops. (2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid has also been shown to have a low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides.
Propiedades
IUPAC Name |
(E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO3/c1-2-15-10-5-4-9(12)7-8(10)3-6-11(13)14/h3-7H,2H2,1H3,(H,13,14)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISRHHHPGJWJFH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(5-chloro-2-ethoxyphenyl)prop-2-enoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2636890.png)
![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![4-[3-(2-furyl)-3-(1H-pyrrol-1-yl)propanoyl]morpholine](/img/structure/B2636894.png)



![3-(Ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 2-chlorobenzoate](/img/structure/B2636901.png)


![7-benzyl-8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2636904.png)
![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)
![N-(2-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2636911.png)